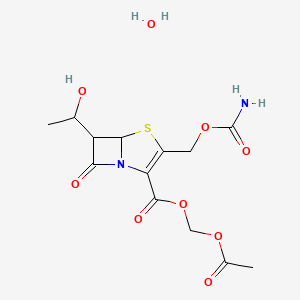

Ritipenem acoxil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

87238-52-6 |

|---|---|

Molecular Formula |

C13H16N2O8S |

Molecular Weight |

360.34 g/mol |

IUPAC Name |

acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8+,11-/m1/s1 |

InChI Key |

FZKGLCPKPZBGLX-ROXVQFJHSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

Synonyms |

FCE 22891 FCE-22891 |

Origin of Product |

United States |

Validation & Comparative

A Comparative Analysis of Ritipenem Acoxil and Cefaclor Against Key Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the in vitro activity of Ritipenem acoxil, a newer oral penem antibiotic, and Cefaclor, a second-generation cephalosporin, against a range of clinically significant bacterial isolates. The data presented herein is intended to inform research and development efforts in the field of antibacterial therapeutics.

Executive Summary

Ritipenem, the active metabolite of the prodrug this compound, demonstrates consistently superior in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria when compared to Cefaclor. This heightened potency is particularly notable against common respiratory and urinary tract pathogens. This guide summarizes the available quantitative data, details the experimental methodologies for assessing antibacterial efficacy, and provides visual representations of the mechanisms of action and experimental workflows.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ritipenem and Cefaclor against various clinical isolates. The MIC90, the concentration at which 90% of the isolates were inhibited, is a key metric for comparing the efficacy of antimicrobial agents.

Table 1: Comparative MIC90 Values (µg/mL) of Ritipenem and Cefaclor Against Gram-Positive Cocci

| Bacterial Species | Ritipenem (Active Form) | Cefaclor |

| Streptococcus pneumoniae | Not specified | < 2 |

| Staphylococcus aureus | Not specified | 8 |

Table 2: Comparative MIC90 Values (µg/mL) of Ritipenem and Cefaclor Against Gram-Negative Bacteria

| Bacterial Species | Ritipenem (Active Form) | Cefaclor |

| Haemophilus influenzae | Not specified | < 2 |

| Moraxella catarrhalis | Not specified | < 2 |

| Escherichia coli | Not specified | >32 |

| Klebsiella pneumoniae | Not specified | >32 |

Note: Specific MIC90 values for Ritipenem were not available in the reviewed literature, however, studies consistently report its "superior" or "more potent" activity compared to Cefaclor. For Cefaclor, MIC90 values can vary based on the specific study and geographic location of the isolates.

Experimental Protocols

The in vitro efficacy of this compound and Cefaclor is primarily determined through standardized antimicrobial susceptibility testing methods, most commonly the broth microdilution or agar dilution methods, to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Procedure:

-

Preparation of Antimicrobial Solutions: Stock solutions of Ritipenem and Cefaclor are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth for fastidious organisms) to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial colonies from an 18- to 24-hour-old agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.

Procedure:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Ritipenem or Cefaclor.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated under the same conditions as the broth microdilution method.

-

Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Mandatory Visualizations

Signaling Pathways

Both Ritipenem and Cefaclor are β-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. Their primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

Caption: Mechanism of action for Ritipenem and Cefaclor.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vitro study of antibacterial agents.

Caption: Workflow for comparing in vitro antibacterial activity.

Logical Relationship: Drug Action and Bacterial Response

This diagram illustrates the logical relationship between the presence of the antibiotic, its effect on the bacterial cell, and the resulting outcome.

Caption: Logical progression from antibiotic presence to cell death.

A Comparative Analysis of Ritipenem Acoxil's Anti-MRSA Activity Against Established Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Ritipenem acoxil, an oral penem antibiotic, against Methicillin-resistant Staphylococcus aureus (MRSA) in relation to established anti-MRSA agents. The data presented is intended to inform research and development decisions by providing a clear benchmark of performance based on available experimental evidence.

Executive Summary

This compound is a prodrug that is hydrolyzed to its active form, ritipenem.[1] While ritipenem has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, published studies have consistently reported its poor activity against MRSA.[2] This guide contextualizes this finding by presenting a direct comparison with the potent anti-MRSA activity of established antibiotics such as vancomycin, linezolid, and daptomycin. The presented data underscores the limited potential of this compound for the treatment of MRSA infections.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ritipenem and comparator antibiotics against MRSA. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: MIC of Ritipenem against MRSA

| Antibiotic | MRSA MIC Range (µg/mL) | Key Findings |

| Ritipenem | Data not available | Studies consistently report poor activity against MRSA strains.[2] |

Table 2: MIC of Established Anti-MRSA Antibiotics

| Antibiotic | MRSA MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Vancomycin | 0.75 - 2 | 1 | 1.5 - 2 |

| Linezolid | <1 - 2 | 1 | 1 |

| Daptomycin | 0.076 - 1.0 | 0.094 - 0.38 | 0.125 - 0.75 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anti-MRSA activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation: From a fresh culture plate (18-24 hours), 3-5 isolated colonies of the MRSA strain are selected and suspended in a sterile saline or cation-adjusted Mueller-Hinton Broth (CAMHB).[3] The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[3]

-

Antimicrobial Agent Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB within a 96-well microtiter plate.[4]

-

Inoculation: Each well is inoculated with the prepared MRSA suspension.[4] A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.[4]

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[3]

-

Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the MRSA strain.[4]

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Inoculum Preparation: An overnight culture of the MRSA strain is diluted in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[3]

-

Assay Setup: Test tubes or flasks are prepared containing CAMHB with the desired concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x MIC). A growth control tube without any antimicrobial agent is included. Each tube is inoculated with the prepared MRSA suspension.[5]

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each tube.[3]

-

Colony Counting: The withdrawn samples are serially diluted and plated on an appropriate agar medium. The plates are incubated, and the number of colony-forming units (CFU) is counted.[6]

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration and the control. A ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity, while a <3-log₁₀ decrease is considered bacteriostatic.[3]

Mandatory Visualization

Signaling Pathway

Caption: Mechanism of action of Ritipenem.

Experimental Workflows

Caption: Workflow for MIC determination.

Caption: Workflow for Time-Kill Assay.

References

- 1. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

Safety Operating Guide

Proper Disposal of Ritipenem Acoxil: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of Ritipenem acoxil is a critical component of laboratory safety and environmental responsibility. As a penem antibiotic, a subclass of β-lactams, improper disposal of this compound can contribute to the growing threat of antimicrobial resistance in the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by various agencies, such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] A primary goal of these regulations is to prevent the contamination of soil and water sources, which can harm wildlife and public health.[1][4][5] High-concentration antibiotic solutions are typically classified as hazardous chemical waste.[4][6]

Disposal Procedures for this compound

Given the lack of specific disposal guidelines for this compound, the following procedures are based on best practices for the disposal of β-lactam antibiotics. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.[4]

Segregation and Collection of Waste

Proper segregation of waste streams is the first and most critical step.

-

Solid Waste: All solid materials contaminated with this compound, such as personal protective equipment (gloves, lab coats), petri dishes, flasks, and paper products, should be collected in a designated, clearly labeled hazardous waste container.

-

Liquid Waste: Unused or expired stock solutions, as well as contaminated media, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Never dispose of this compound solutions down the drain.[2][7]

Inactivation of this compound

For liquid waste, chemical inactivation is a recommended step to degrade the antibiotic before final disposal. β-lactam antibiotics are susceptible to hydrolysis, which opens the β-lactam ring and inactivates the molecule.

Experimental Protocol for Inactivation:

-

Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Alkaline Hydrolysis: To the collected liquid this compound waste, add a 1 M solution of sodium hydroxide (NaOH) to raise the pH to >10.

-

Incubation: Allow the solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis and inactivation of the antibiotic.

-

Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl).

-

Collection: The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container for final disposal.

Final Disposal

All collected this compound waste, both solid and inactivated liquid, must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste vendor who will transport it for incineration at a permitted facility.[2][3]

Quantitative Data Summary

| Parameter | Value/Recommendation |

| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) |

| Target pH for Inactivation | > 10 |

| Minimum Inactivation Time | 24 hours |

| Neutralizing Agent | 1 M Hydrochloric Acid (HCl) |

| Final pH Range | 6.0 - 8.0 |

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing its potential impact on the environment and public health.

References

- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

- 2. Penem derivatives: beta-lactamase stability and affinity for penicillin-binding proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. SID 124490588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sugarlandtx.gov [sugarlandtx.gov]

- 7. biorxiv.org [biorxiv.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.